In Vivo Protective Efficacy Against Lethal HSV-1 Challenge: Direct Comparison with Ara-A
In a direct head-to-head murine model of HSV-1 infection, ara-HA demonstrated significantly superior protective efficacy compared to ara-A. Ara-HA protected mice against a lethal challenge dose of 100 LD50 of HSV-1 when administered intraperitoneally in a 10-day course [1]. Lower drug concentrations were required for protection with ara-HA, and a higher percentage of treated animals survived compared to those receiving ara-A [1].
| Evidence Dimension | Protective efficacy against lethal HSV-1 challenge |
|---|---|
| Target Compound Data | Protected mice from 100 LD50 HSV-1; lower effective concentration; higher survival percentage (specific percentage not numerically reported in abstract) |
| Comparator Or Baseline | Ara-A (vidarabine): required higher concentrations and resulted in lower survival percentage |
| Quantified Difference | Ara-HA provided protection at lower doses with significantly improved survival; quantitative survival percentages not disclosed in abstract but stated as 'significantly better' |
| Conditions | Intraperitoneal inoculation of HSV-1 in susceptible mouse strains; 10-day drug treatment course initiated at least 24 hr post-infection; survival monitored for ≥21 days |
Why This Matters
Superior in vivo protective efficacy at lower doses directly translates to a potentially improved therapeutic index, making ara-HA a more attractive candidate for preclinical antiviral development programs compared to ara-A.
- [1] Lopez C, Watanabe KA, Fox JJ. Arabinosyl-N6-hydroxyadenine: a new potent antivirus drug. Ann N Y Acad Sci. 1977 Mar 4;284:351-7. doi: 10.1111/j.1749-6632.1977.tb21970.x. View Source
